7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde
Description
Properties
Molecular Formula |
C13H15ClN2O2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
7-chloro-1-(3-ethoxypropyl)benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-18-8-4-7-16-12(9-17)15-11-6-3-5-10(14)13(11)16/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
ALIVQEBOCKRPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(=NC2=C1C(=CC=C2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzimidazole scaffold is typically constructed via acid-catalyzed cyclization of 4-chloro-o-phenylenediamine with carbonyl sources. For example:
-
Method A : Reacting 4-chloro-o-phenylenediamine with triethyl orthoformate in acetic acid yields 7-chloro-1H-benzo[d]imidazole-2-carbaldehyde.
-
Method B : Using formic acid as both solvent and carbonyl donor under reflux conditions (120°C, 6–8 hours) achieves similar results.
Key Reaction Parameters :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | Acetic acid or formic acid | 70–85 |
| Temperature | 100–120°C | — |
| Catalyst | None (self-condensation) | — |
| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Ethoxypropyl bromide | DMF | 80 | 65 |
| 1-Bromo-3-ethoxypropane | Acetonitrile | 60 | 58 |
Formylation at the C2 Position
Vilsmeier-Haack Reaction
The aldehyde group is introduced using the Vilsmeier-Haack protocol:
-
Generate the Vilsmeier reagent by mixing POCl₃ (3 equiv) with DMF (3 equiv) at 0°C.
-
Add 7-chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole (1 equiv) and stir at 80°C for 4–6 hours.
-
Quench with ice-water and neutralize with NaHCO₃.
Critical Factors :
Oxidation of Methyl Groups
Alternative routes involve oxidizing a pre-installed methyl group:
-
Synthesize 7-chloro-1-(3-ethoxypropyl)-2-methyl-1H-benzo[d]imidazole via Friedel-Crafts alkylation.
-
Oxidize the methyl group using manganese dioxide (MnO₂) in refluxing toluene.
Limitations :
One-Pot Synthesis Strategies
Tandem Alkylation-Formylation
Recent patents describe streamlined protocols combining N-alkylation and formylation in a single pot:
-
React 4-chloro-o-phenylenediamine with 3-ethoxypropyl bromide and triethyl orthoformate in acetic acid.
Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Alkylation + Vilsmeier | 3 | 55–65 | 95–97 | High |
| One-Pot Tandem | 1 | 50–55 | 90–92 | Moderate |
| Methyl Oxidation | 2 | 40–50 | 85–88 | Low |
Industrial-Scale Considerations
-
Cost Drivers : 3-Ethoxypropyl bromide (≈$320/kg) and POCl₃ (≈$200/kg) dominate material costs.
-
Waste Management : Neutralization of POCl₃ requires careful handling of phosphate byproducts.
-
Process Safety : Exothermic reactions during Vilsmeier formylation necessitate temperature-controlled reactors.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Several studies have indicated that benzimidazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.
- A study demonstrated that benzimidazole derivatives possess a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance efficacy .
-
Anti-cancer Properties :
- Benzimidazole derivatives are being explored for their potential anti-cancer effects. Research has shown that certain modifications can lead to increased apoptosis in cancer cells. The specific structure of 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde may enhance its interaction with cellular targets involved in cancer progression .
-
Enzyme Inhibition :
- The compound's structural features allow it to act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to disease states. For example, derivatives have been studied for their ability to inhibit enzymes like topoisomerase and kinases, which are critical in cancer therapy .
Biochemical Research Applications
- Biomolecular Probes :
- Drug Delivery Systems :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Data Tables
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated various benzimidazole derivatives, including compounds similar to 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde. Results indicated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, supporting further development as potential antibiotics.
Case Study 2: Cancer Cell Apoptosis
Research conducted at a leading cancer research institute explored the apoptosis-inducing potential of modified benzimidazoles on human cancer cell lines. The findings revealed that specific structural modifications led to increased cell death rates, suggesting a promising avenue for anti-cancer drug development.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural Analogs and Key Comparisons
The following benzimidazole-2-carbaldehyde derivatives are structurally similar and serve as basis for comparison:
Comparative Analysis of Key Features
Substituent Effects on Physicochemical Properties
- Ether Chain Length and Polarity: The 3-ethoxypropyl group (target compound) and 3-methoxypropyl group () introduce longer alkyl chains compared to 2-ethoxyethyl () or 2-methoxyethyl (). Ethoxy vs. methoxy groups: Ethoxy substituents (e.g., in ) increase electron-donating effects compared to methoxy, which could influence reactivity in subsequent synthetic steps (e.g., aldehyde condensation) .
Spectral Characteristics
- ¹H NMR Shifts :
- In , the N1-benzylated analog (compound 29) showed a distinct ¹H NMR shift at 5.54 ppm for CH₂ protons, differing from 5.28 ppm in a 4-substituted benzimidazole. This highlights how substituent position (para vs. ortho) and electronic effects alter chemical shifts .
- For carbaldehyde analogs (e.g., –6), the aldehyde proton typically resonates near 10 ppm, though exact data are unavailable in the evidence.
Notes and Implications for Further Research
Synthetic Optimization : Low yields and discontinuation of analogs (e.g., –5) suggest a need for improved synthetic routes, such as using protecting groups for the aldehyde or optimizing alkylation conditions.
Biological Activity : The dichlorobenzyl-amine derivative () demonstrates that N1 substituents significantly influence bioactivity. Comparative studies on carbaldehyde analogs’ antimicrobial or kinase-inhibitory properties are warranted.
Commercial Viability : Discontinuation of similar compounds underscores the importance of cost-effective scale-up processes and stability testing for the target compound.
Biological Activity
7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde can be represented as follows:
This compound features a benzimidazole core, which is known for its diverse biological activities.
Cytotoxicity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, research on related benzimidazole derivatives has shown IC50 values ranging from 7.82 to 21.48 μM against human cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Although specific data on 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is limited, it is reasonable to infer potential activity based on the performance of structurally similar compounds.
The mechanisms underlying the cytotoxic effects of benzimidazole derivatives often involve:
- Induction of Apoptosis : Compounds induce apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, coupled with the downregulation of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Some derivatives have been shown to halt the cell cycle at specific phases, preventing cancer cell proliferation .
Table 1 summarizes the IC50 values and mechanisms reported for related benzimidazole compounds:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 6c | HCT-116 | 7.82 | Apoptosis induction, cell cycle arrest |
| Compound 6h | HepG2 | 10.21 | Apoptosis induction |
| Compound 6i | MCF-7 | 21.48 | Multi-target kinase inhibition |
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the benzimidazole core significantly influence biological activity. For instance:
- Halogen Substituents : The presence of halogen atoms (e.g., bromine or fluorine) at specific positions enhances cytotoxicity.
- Alkyl Chain Length : The ethoxy group in 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde may also play a role in modulating lipophilicity and bioavailability.
Case Study 1: In Vitro Evaluation
In a study evaluating a series of benzimidazole derivatives, researchers found that compounds with similar structural motifs to 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde exhibited promising anticancer activity. The study utilized an MTT assay to assess cytotoxicity across multiple cancer cell lines, establishing a correlation between structural modifications and enhanced biological activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between benzimidazole derivatives and target enzymes involved in cancer progression. These studies revealed that specific interactions at the active site could lead to potent inhibitory effects against key kinases such as EGFR and mTOR .
Q & A
Q. What are the common synthetic routes for 7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde?
The compound can be synthesized via oxidation of the corresponding (1-alkyl-1H-benzo[d]imidazol-2-yl)methanol precursor. A validated method involves using Dess-Martin periodinane (DMP) in dichloromethane at 4°C, achieving yields up to 85% . Alternative routes include catalytic oxidation with MnO₂ in dichloromethane (2 hours, 85% yield) or Ru-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)] with hydrogen peroxide at 50°C, 70% yield) . The choice of oxidizing agent depends on scalability and functional group compatibility.
Q. What characterization techniques are essential for verifying the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloro, ethoxypropyl groups) and aromatic proton environments. For example, benzymidazole protons typically resonate at δ 7.1–8.0 ppm, while aldehyde protons appear at δ ~9.8–10.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ expected for C₁₃H₁₄ClN₂O₂: 265.0743) .
- FT-IR : To identify aldehyde C=O stretching (~1700 cm⁻¹) and imidazole ring vibrations .
Q. What safety precautions are required when handling this compound?
Refer to safety data sheets for benzimidazole derivatives:
- Use fume hoods and personal protective equipment (gloves, lab coats).
- Avoid inhalation (H335 hazard) and skin contact (H315/H319).
- Store in cool, dry conditions away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Dichloromethane minimizes side reactions compared to polar solvents like DMF .
- Catalyst screening : MnO₂ is cost-effective for small-scale synthesis, while Ru catalysts may enhance selectivity in complex matrices .
- Temperature control : Lower temperatures (e.g., 4°C) reduce aldehyde overoxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the aldehyde from byproducts .
Q. How do substituents (e.g., chloro, ethoxypropyl) influence the compound’s reactivity in downstream applications?
- Chloro group : Enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., condensation with amines to form Schiff bases) .
- 3-Ethoxypropyl chain : Increases lipophilicity, potentially improving membrane permeability in biological assays. Computational modeling (e.g., LogP calculations) can predict solubility and bioavailability .
- SAR studies : Replace the ethoxypropyl group with shorter/longer alkyl chains to assess steric and electronic effects on target binding .
Q. How can contradictions in reported synthetic yields (e.g., 70% vs. 85%) be resolved?
- Reproducibility checks : Verify catalyst purity (e.g., MnO₂ activity varies with hydration state) and solvent dryness .
- Reaction monitoring : Use TLC or in situ NMR to track aldehyde formation and optimize reaction termination times.
- Scale-dependent effects : Pilot larger-scale reactions with controlled stirring rates and heat dissipation to mitigate exothermic side reactions .
Q. What strategies are recommended for analyzing biological activity in vitro?
- Targeted assays : Screen against kinase or protease targets due to benzimidazole’s known inhibitory activity. Use fluorescence polarization or SPR for binding affinity measurements .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS to assess CYP450-mediated degradation .
- Cellular uptake : Tag the aldehyde with a fluorescent probe (e.g., dansyl hydrazine) and visualize intracellular localization via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
